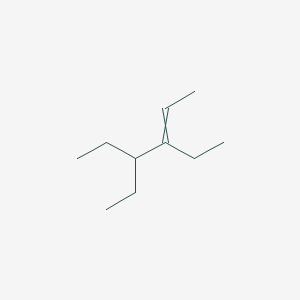
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium is an organocalcium compound with a complex structure. It's a derivative of pyran, modified with acetyl and methyl groups, bound to calcium. This compound is known for its applications in various chemical reactions and processes, often used as a catalyst or reagent due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium typically involves the reaction of calcium salts with the appropriate pyran derivatives. One common method starts with the condensation of 3-acetyl-6-methylpyran-2,4(3H)-dione with calcium ions, under controlled pH and temperature conditions.
Industrial Production Methods Industrial production of this compound often involves large-scale batch reactions. This usually includes the use of calcium chloride and 3-acetyl-6-methylpyran-2,4(3H)-dione in the presence of solvents such as methanol or ethanol, ensuring high yield and purity. Reaction parameters such as temperature, pressure, and pH are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary depending on the desired reaction, often involving solvents like toluene or acetone, with reactions conducted at ambient or slightly elevated temperatures.
Major Products Oxidation reactions generally yield carboxylic acids or diketones, while reduction reactions produce alcohols or diols. Substitution reactions often lead to the formation of more complex derivatives, useful in synthetic chemistry.
Scientific Research Applications
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium has found applications across several scientific domains:
Chemistry In organic synthesis, it acts as a catalyst for aldol reactions, Michael additions, and cyclization reactions.
Biology It's used in the study of calcium-binding proteins and enzymes, contributing to the understanding of calcium's role in biological processes.
Medicine Investigations are ongoing into its potential therapeutic uses, particularly in the development of calcium-based drugs and supplements.
Industry In industrial chemistry, it's utilized in the synthesis of polymers and complex organic compounds, serving as a critical intermediate or catalyst.
Mechanism of Action
The effects of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium are mediated through its interaction with other molecules at the molecular level. The calcium ion plays a pivotal role in these interactions, often stabilizing reaction intermediates or acting as a Lewis acid to catalyze reactions. Specific pathways and molecular targets can vary depending on the particular application or reaction in which the compound is used.
Comparison with Similar Compounds
Comparing Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium with other similar compounds highlights its uniqueness. Similar compounds include other organocalcium complexes and pyran derivatives, such as:
Bis(acetylacetonato)calcium
Bis(benzoylacetonato)calcium
Bis(ethylacetoacetato)calcium
What sets this compound apart is its specific structural modifications, which confer distinct reactivity and stability, making it suitable for specialized chemical reactions and applications.
There you have it! Anything you'd like me to deep dive into or anything else I can do for you?
Properties
CAS No. |
33518-81-9 |
|---|---|
Molecular Formula |
C16H14CaO8 |
Molecular Weight |
374.35 g/mol |
IUPAC Name |
calcium;3-acetyl-6-methyl-2-oxopyran-4-olate |
InChI |
InChI=1S/2C8H8O4.Ca/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,10H,1-2H3;/q;;+2/p-2 |
InChI Key |
MFBPHBWAQKFBOH-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |
Key on ui other cas no. |
33518-81-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)




![2-[(4-Iodophenyl)hydrazono]-malononitrile](/img/structure/B1634191.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B1634197.png)


![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)


